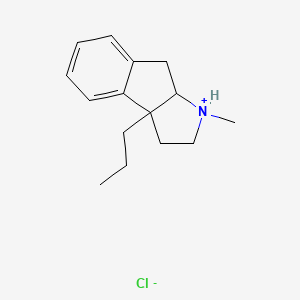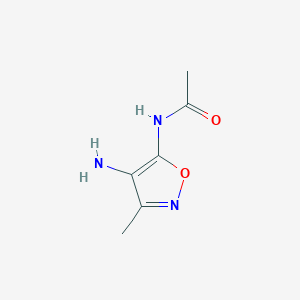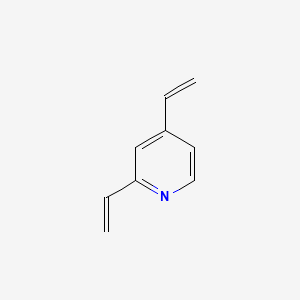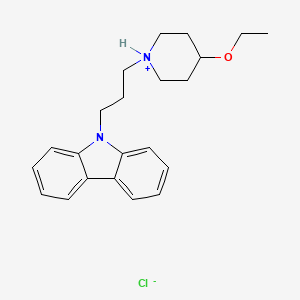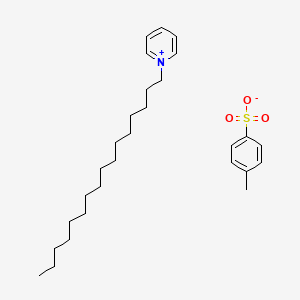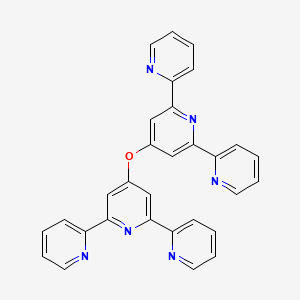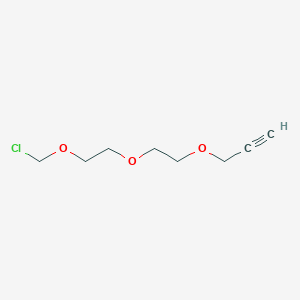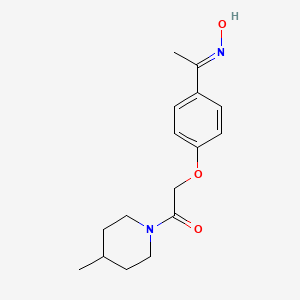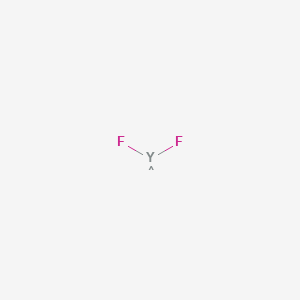
Yttrium difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium difluoride is an inorganic compound with the chemical formula YF₂. It is a rare earth metal fluoride that is typically found in a crystalline form. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium difluoride can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with hydrofluoric acid (HF) under controlled conditions:
Y2O3+6HF→2YF3+3H2O
This reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct fluorination of yttrium metal using elemental fluorine gas. This method involves passing fluorine gas over yttrium metal at high temperatures, resulting in the formation of this compound:
2Y+3F2→2YF3
This process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Yttrium difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yttrium oxide (Y₂O₃) when exposed to oxygen at high temperatures.
Reduction: It can be reduced back to yttrium metal using strong reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions with other halides to form different yttrium halides.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.
Substitution: Typically occurs in the presence of other halide salts under controlled conditions.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Yttrium metal (Y)
Substitution: Other yttrium halides such as yttrium chloride (YCl₃) or yttrium bromide (YBr₃).
Scientific Research Applications
Yttrium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Utilized in the production of radiopharmaceuticals for cancer treatment and diagnostic imaging.
Industry: Applied in the manufacturing of high-performance ceramics, optical coatings, and plasma-resistant materials
Mechanism of Action
The mechanism by which yttrium difluoride exerts its effects is primarily related to its chemical stability and reactivity. In biological applications, this compound can form complexes with biomolecules, facilitating targeted imaging and therapy. Its high thermal stability and resistance to corrosion make it an ideal material for industrial applications, where it can withstand harsh conditions without degrading .
Comparison with Similar Compounds
Similar Compounds
- Yttrium trifluoride (YF₃)
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium oxide (Y₂O₃)
Uniqueness
Yttrium difluoride is unique due to its specific chemical and physical properties, such as its high thermal stability and resistance to oxidation. Compared to yttrium trifluoride, this compound has different reactivity and applications, making it suitable for specialized uses in various fields .
Properties
CAS No. |
13981-89-0 |
|---|---|
Molecular Formula |
F2Y |
Molecular Weight |
126.90265 g/mol |
InChI |
InChI=1S/2FH.Y/h2*1H;/q;;+2/p-2 |
InChI Key |
AWDPTOLITSMJEH-UHFFFAOYSA-L |
Canonical SMILES |
F[Y]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


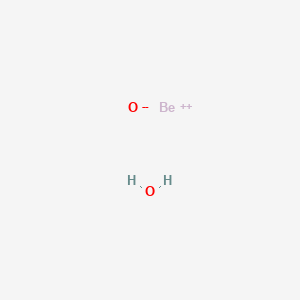
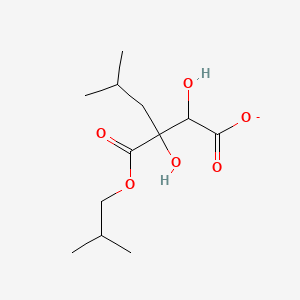
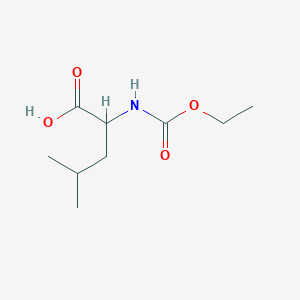
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

